2-Bromo-6-chlorobenzo[b]thiophene
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Overview
Description
2-Bromo-6-chlorobenzo[b]thiophene is a heterocyclic aromatic compound that belongs to the thiophene family. Thiophenes are known for their sulfur-containing five-membered ring structure, which imparts unique chemical properties. This compound, specifically, has a molecular formula of C8H4BrClS and a molecular weight of 247.53 g/mol. It is characterized by the presence of both bromine and chlorine substituents on the benzothiophene ring, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
2-Bromo-6-chlorobenzo[b]thiophene is a compound that belongs to a group of heterocyclic aromatic compounds known as thiophenes Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
The mode of action of this compound involves its interaction with its targetsIt’s known that thiophenes can undergo reactions such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .
Result of Action
Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Preparation Methods
The synthesis of 2-Bromo-6-chlorobenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide in the presence of cesium fluoride in hot acetonitrile . This method leverages the aryne chemistry, where the nucleophilic attack of sulfur or carbon on the electrophilic aryne intermediate leads to the formation of the benzothiophene scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-6-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzothiophene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-chlorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in various chemical studies.
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry for developing drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of materials for electronic applications, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
2-Bromo-6-chlorobenzo[b]thiophene can be compared with other thiophene derivatives, such as:
2-Chlorobenzo[b]thiophene: Lacks the bromine substituent, which may affect its reactivity and applications.
2-Bromo-6-fluorobenzo[b]thiophene: Contains a fluorine substituent instead of chlorine, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-bromo-6-chloro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClS/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZXQVAOBYBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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